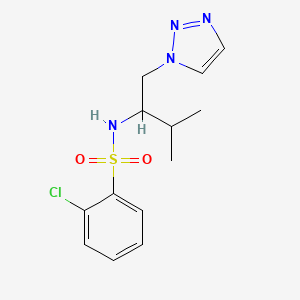
2-chloro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Triazole is a five-membered heterocyclic moiety that possesses three nitrogen and two carbon atoms . It’s known for its stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features make 1,2,3-triazoles and their derivatives immensely potential to significantly advance medicinal chemistry .
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids often involves a Cu(I) catalyzed [3+2] dipolar cycloaddition . This reaction is between N-substituted prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is characterized by a five-membered ring containing three nitrogen and two carbon atoms . One nitrogen atom bears a hydrogen atom, and the other two are pyridine type nitrogen .
Chemical Reactions Analysis
1,2,3-Triazoles can undergo various chemical reactions. For instance, the loss of a hydrogen bond donor/acceptor group at a triazole substituted aryl group can affect the molecule’s activity .
Physical and Chemical Properties Analysis
1,2,3-Triazoles are generally stable compounds. They are capable of engaging in hydrogen bonding and have active involvement in dipole-dipole and π-stacking interactions, which contribute to their enhanced biocompatibility .
Aplicaciones Científicas De Investigación
Anticancer Activity
- Novel benzenesulfonamide derivatives, similar in structure to the compound , have been synthesized and evaluated for their anticancer properties. These compounds displayed significant activity against various human tumor cell lines including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cells (J. Sławiński et al., 2012).
- Another study synthesized benzenesulfonamide derivatives that showed remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines (J. Sławiński & Z. Brzozowski, 2006).
Herbicide Selectivity and Action
- The selectivity of a herbicide, chlorsulfuron, which has a similar benzenesulfonamide structure, was attributed to its metabolism in tolerant plants like wheat, oats, and barley, transforming it into an inactive product (P. Sweetser et al., 1982).
- The mode of action of chlorsulfuron in inhibiting plant cell division was explored, highlighting its effectiveness as a weed control agent in small grains (T. Ray, 1982).
Antimicrobial and Antifungal Activities
- Sulfanilamide-derived 1,2,3-triazole compounds, structurally related to the queried compound, were synthesized and showed promising antibacterial potency (Xian-Long Wang et al., 2010).
Metabolic Stability and Apoptosis-Inducing Activity
- Novel benzenesulfonamide derivatives exhibited cytotoxic activity towards human cancer cell lines and induced apoptosis, a process of programmed cell death, in these cells (B. Żołnowska et al., 2016).
Environmental and Health Impact
- The occurrence of benzenesulfonamide derivatives in outdoor air particulate matter was studied, assessing their impact on human exposure and health risk (Alba Maceira et al., 2018).
Mecanismo De Acción
The mechanism of action of 1,2,3-triazoles and their derivatives can vary widely depending on their specific structures and the biological targets they interact with. They have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, antioxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial activities .
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O2S/c1-10(2)12(9-18-8-7-15-17-18)16-21(19,20)13-6-4-3-5-11(13)14/h3-8,10,12,16H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWIAZZRHLWXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
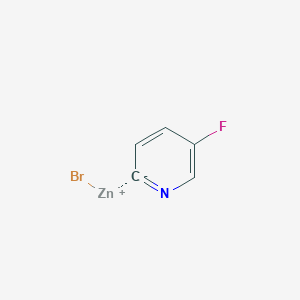
![(3-Methylphenyl){1-phenyl-6-[(2-phenylethyl)amino]pyrazolo[4,5-e]pyrimidin-4-y l}amine](/img/structure/B2650865.png)
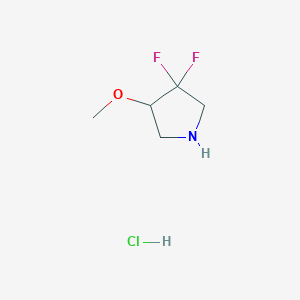
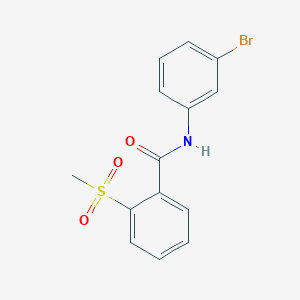
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2650871.png)

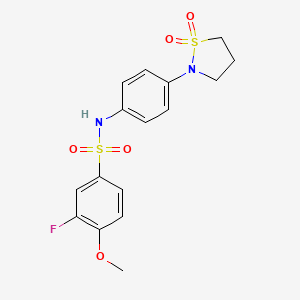
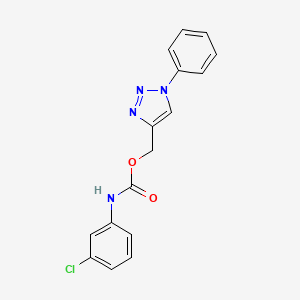
![tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B2650879.png)
![2-((4-chlorophenyl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2650880.png)



![4-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B2650886.png)
